Trimethoxy(3,3,3-trifluoropropyl)silane (CAS 429-60-7) is a short-chain fluorinated alkyl silane coupling agent that bridges the gap between standard hydrocarbon silanes and heavily fluorinated long-chain precursors. Featuring a terminal trifluoromethyl (-CF3) group and three highly reactive hydrolyzable methoxy groups, it delivers rapid sol-gel processing kinetics and imparts distinct hydrophobicity, oleophobicity, and high-voltage electrochemical stability . From a procurement perspective, this compound is highly valued because it provides the critical surface energy reduction and chemical resistance of a fluorosilane without triggering the severe environmental and bioaccumulation regulatory restrictions typically associated with long-chain perfluoroalkyl substances (PFAS) like perfluorooctyl derivatives [1]. Its high vapor pressure and controlled thermal decomposition profile also make it an ideal precursor for chemical vapor deposition (CVD) and advanced electrolyte formulations.
Substituting Trimethoxy(3,3,3-trifluoropropyl)silane with non-fluorinated analogs like n-propyltrimethoxysilane (PTMS) fundamentally sacrifices oleophobicity and oxidative stability, rendering the material unsuitable for high-voltage battery electrolytes or oil-repellent coatings[1]. Conversely, substituting with long-chain fluorosilanes (e.g., 1H,1H,2H,2H-perfluorooctyltrimethoxysilane, FAS-17) introduces severe steric hindrance that limits surface grafting density, lowers vapor pressure (complicating CVD processes), and exposes the supply chain to stringent global PFAS regulations [2]. Furthermore, replacing the methoxy groups with ethoxy groups (as in triethoxy(3,3,3-trifluoropropyl)silane) significantly retards the hydrolysis rate, disrupting established sol-gel curing times and potentially leading to incomplete crosslinking in fast-cycle industrial manufacturing.
In high-performance battery engineering, the oxidative stability of the solvent is critical for preventing irreversible degradation at the cathode. Research demonstrates that incorporating Trimethoxy(3,3,3-trifluoropropyl)silane (TFTMS) as a cosolvent yields an electrolyte with superior anodic stability compared to non-fluorinated analogs. While standard tetramethoxysilane (TMOS) exhibits irreversible oxidation at approximately 3.8 V, the TFTMS-based electrolyte pushes the oxidation threshold significantly higher, enabling stable cycling of high-voltage cathodes [1]. This formulation achieves a highly reversible lithium stripping/plating efficiency of ~99% and sustains 1400 hours of stable cycling, directly outperforming conventional carbonate and non-fluorinated siloxane baselines [1].
| Evidence Dimension | Electrochemical oxidation threshold and cycling stability |
| Target Compound Data | TFTMS-based electrolyte: Stable >4.2 V, ~99% Li reversibility, 1400 h stable cycling |
| Comparator Or Baseline | TMOS (Tetramethoxysilane): Irreversible oxidation at ~3.8 V |
| Quantified Difference | >0.4 V increase in oxidation stability window; enables long-term (1400 h) high-voltage cycling |
| Conditions | Linear sweep voltammetry (LSV) and Li-metal full cell testing (1.5 M LiFSI in DME/FEC/siloxane) |
Procurement of this specific fluorinated siloxane is essential for battery manufacturers targeting high-voltage (>4.0 V) lithium-metal platforms where standard siloxanes oxidatively degrade.
In the fabrication of inorganic silica membranes via counter-diffusion chemical vapor deposition (CVD), the thermal decomposition temperature of the precursor's organic functional group dictates the final pore size and ion rejection capabilities. Trimethoxy(3,3,3-trifluoropropyl)silane (TFPrTMOS) exhibits a highly specific decomposition profile, with its CF3-C2H4 group decomposing between 120–230 °C. In contrast, the propyl group of the non-fluorinated analog, propyltrimethoxysilane (PrTMOS), requires higher temperatures (135–270 °C) to decompose [1]. This lower and narrower decomposition window for TFPrTMOS allows for precise pore formation at 200 °C, resulting in a silica membrane capable of achieving a 91.0% rejection rate for NaCl in aqueous filtration applications [1].
| Evidence Dimension | Organic group thermal decomposition temperature |
| Target Compound Data | TFPrTMOS (CF3-C2H4 group): Decomposes at 120–230 °C |
| Comparator Or Baseline | PrTMOS (C3H7 group): Decomposes at 135–270 °C |
| Quantified Difference | ~15-40 °C reduction in decomposition threshold, enabling lower-temperature pore engineering |
| Conditions | Thermogravimetric (TG) analysis of hydrolyzed silica powders at 3 °C/min heating rate under O3 flow |
Allows membrane manufacturers to utilize lower CVD processing temperatures while achieving precise sub-nanometer pore sizes required for high-efficiency desalination and ion separation.
When functionalizing silica supports for the targeted removal or separation of hydrophobic organic compounds, the choice of the alkyl chain dictates performance. A comparative study on MCM-41 mesoporous silica modified with Trimethoxy(3,3,3-trifluoropropyl)silane (TFP-MCM-41) versus n-propyltrimethoxysilane (P-MCM-41) revealed a stark contrast in adsorption affinity. The incorporation of the terminal -CF3 group in TFP-MCM-41 drastically increased the surface hydrophobicity and provided a significantly higher adsorption capacity and selectivity for dibutyl phthalate (DBP) from aqueous solutions compared to the non-fluorinated P-MCM-41 and unmodified MCM-41[1]. The fluorinated surface effectively repels water while utilizing hydrophobic and hydrogen-bond interactions to preferentially uptake the target organic molecules [1].
| Evidence Dimension | Adsorption affinity and selectivity for hydrophobic organics (DBP) |
| Target Compound Data | TFP-MCM-41 (Trimethoxy(3,3,3-trifluoropropyl)silane modified): Preferential, high-capacity DBP uptake |
| Comparator Or Baseline | P-MCM-41 (n-propyltrimethoxysilane modified) and unmodified MCM-41 |
| Quantified Difference | TFP-MCM-41 demonstrated substantially stronger hydrophobicity and higher DBP adsorption capacity than the non-fluorinated structural analog |
| Conditions | Aqueous solution containing trace DBP and large amounts of phenol; post-synthesis grafting modification |
Justifies the higher cost of the fluorinated precursor for environmental remediation and chemical separation workflows by proving that the -CF3 group is strictly required for high-selectivity organic adsorption.
Directly leveraging its >4.2 V oxidative stability and ability to form a stable cathode electrolyte interphase (CEI), this compound is the premier choice as a fluorinated siloxane cosolvent in next-generation Li-metal batteries. It prevents the irreversible degradation seen with standard tetramethoxysilane, ensuring long-term cycle life in high-energy-density cells [1].
Because its trifluoropropyl group decomposes at a lower temperature (120–230 °C) than standard alkyl groups, it is the optimal precursor for counter-diffusion CVD processes aimed at manufacturing sub-nanometer porous silica membranes for desalination and specific ion (e.g., NaCl) rejection [2].
Based on its superior adsorption affinity compared to non-fluorinated propylsilanes, this compound is ideal for grafting onto mesoporous silica (e.g., MCM-41) to create highly selective filtration media. It is specifically suited for the extraction of trace hydrophobic pollutants like phthalates from complex aqueous streams[3].
Utilizing the rapid hydrolysis kinetics of its three methoxy groups combined with the surface-enriching properties of the -CF3 tail, this precursor is highly recommended for industrial sol-gel coatings requiring fast curing times and robust water/oil repellency without relying on heavily regulated long-chain PFAS materials[3].
Flammable;Irritant